Enzymatic Selectivity: AKR1C3 vs. AKR1C2 Inhibitory Potency of 3-Methoxy-2-naphthol
3-Methoxy-2-naphthol demonstrates moderate inhibitory activity against human recombinant AKR1C3 (IC50 = 2.4 μM) but is substantially less potent against the closely related isoform AKR1C2 (IC50 = 100 μM) [1]. This difference of approximately 42-fold in IC50 values provides a baseline selectivity window for this scaffold, in contrast to other naphthol derivatives which may exhibit different selectivity profiles or lack inhibitory activity entirely [1].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.4 μM against AKR1C3; IC50 = 100 μM against AKR1C2 |
| Comparator Or Baseline | Same compound tested against AKR1C2 isoform (internal comparator) |
| Quantified Difference | Approximately 42-fold selectivity for AKR1C3 over AKR1C2 |
| Conditions | Inhibition of human recombinant AKR1C3- and AKR1C2-mediated NADP+-dependent oxidation of S-(+)-1,2,3,4-tetrahydro-1-naphthol |
Why This Matters
For researchers investigating AKR1C3 as a therapeutic target or biomarker, this level of potency and measurable isoform selectivity provides a defined chemical starting point that positional isomers or unsubstituted naphthol may not replicate.
- [1] BindingDB. (n.d.). BindingDB Entry BDBM50427634 (CHEMBL2323505). Affinity Data: IC50 for Human AKR1C3 and AKR1C2. View Source
